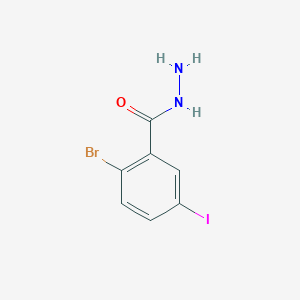

2-Bromo-5-iodobenzhydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPUATYYDFFRET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Bromo 5 Iodobenzhydrazide

Retrosynthetic Analysis and Precursor Synthesis for Halogenated Benzhydrazides

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. For a halogenated benzhydrazide like 2-bromo-5-iodobenzhydrazide, the primary disconnection is the amide bond of the hydrazide group. This bond can be retrosynthetically cleaved to identify two key synthons: a halogenated benzoyl cation equivalent and a hydrazine (B178648) nucleophile. This analysis points to a practical forward synthesis starting from a halogenated benzoic acid derivative (like an ester or acyl chloride) and hydrazine.

The key precursor for this compound is the corresponding methyl ester, methyl 2-bromo-5-iodobenzoate. The synthesis of this intermediate often starts from more accessible substituted benzoic acids.

One common route to the core 2-bromo-5-iodobenzoic acid structure involves a Sandmeyer-type reaction on an amino-substituted benzoic acid. For instance, the synthesis can begin with 5-amino-2-bromobenzoic acid. This starting material undergoes a diazotization reaction, typically using a nitrite salt in an acidic medium, to form a diazonium salt. Subsequent treatment of this diazonium salt with an iodide source, such as sodium iodide or potassium iodide, replaces the diazonium group with iodine, yielding 2-bromo-5-iodobenzoic acid google.commdpi.com.

The resulting 2-bromo-5-iodobenzoic acid is then esterified to produce the methyl ester. A standard method for this transformation is the Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of strong acid, such as sulfuric acid nepjol.info.

Table 1: Example Synthesis Scheme for a Halogenated Benzoic Acid

| Step | Starting Material | Reagents | Key Transformation | Product |

|---|---|---|---|---|

| 1 | 5-Amino-2-bromobenzoic acid | 1. NaNO₂, HCl, 0°C2. NaI | Diazotization followed by Iodination | 2-Bromo-5-iodobenzoic acid google.com |

The conversion of a benzoic acid ester to a benzoic acid hydrazide is a direct and widely used transformation. This reaction, known as hydrazinolysis, involves the nucleophilic acyl substitution of the ester's alkoxy group (-OCH₃) with a hydrazine group (-NHNH₂). The process is typically carried out by refluxing the halogenated benzoic acid ester, such as methyl 2-bromo-5-iodobenzoate, with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) nepjol.infothepharmajournal.com. Ethanol (B145695) is often used as a solvent for this reaction nepjol.info. The reaction mixture is heated for several hours, after which the product, a benzhydrazide, often precipitates upon cooling and can be purified by recrystallization nepjol.infothepharmajournal.com.

Direct Synthesis Routes for this compound

The most direct route to this compound involves the reaction of its corresponding methyl ester with hydrazine. This transformation is efficient and relies on well-established chemical reactions.

The specific synthesis of this compound is achieved through the hydrazinolysis of methyl 2-bromo-5-iodobenzoate. In this nucleophilic acyl substitution, the nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol as a leaving group to form the stable amide bond of the benzhydrazide aip.org.

The general procedure involves dissolving methyl 2-bromo-5-iodobenzoate in a suitable solvent like ethanol and adding hydrazine hydrate. The mixture is then refluxed for a period, typically ranging from 2 to 6 hours nepjol.infothepharmajournal.comnih.gov. Upon completion, the reaction is cooled, and the resulting solid product, this compound, is collected by filtration and can be purified by recrystallization from a solvent such as ethanol thepharmajournal.com.

Table 2: General Conditions for Hydrazinolysis of Methyl Benzoates

| Reactant | Reagent | Solvent | Condition | Reaction Time | Product |

|---|

The formation of a benzhydrazide from an ester and hydrazine is a classic example of a condensation reaction. wikipedia.org In this type of reaction, two molecules combine to form a larger molecule, often with the loss of a small molecule like water or, in this case, an alcohol (methanol) aip.orgwikipedia.org. The mechanism involves two main steps: a nucleophilic addition of the hydrazine to the carbonyl group of the ester, followed by an elimination step where the alcohol is expelled aip.org. This reaction can be performed under acidic or basic conditions or simply by heating the reactants wikipedia.org. The formation of the stable amide linkage in the benzhydrazide product drives the reaction to completion.

Advanced Synthetic Transformations and Derivatization of this compound Scaffold

The this compound molecule is not only a synthetic target but also a versatile intermediate for creating more complex chemical structures. The hydrazide functional group is reactive and can participate in various transformations.

A common derivatization involves the condensation of the benzhydrazide with various aldehydes or ketones. This reaction typically occurs by heating the two reactants in a solvent like ethanol, sometimes with an acid catalyst, to form N'-substituted hydrazones nih.govbiointerfaceresearch.com. These hydrazones are a class of compounds with a wide range of biological activities and applications in medicinal chemistry thepharmajournal.combiointerfaceresearch.com.

Furthermore, the hydrazide moiety can be used as a key building block for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles or 1,2,4-triazoles thepharmajournal.com. For example, reacting a benzhydrazide with carbon disulfide in the presence of a base can lead to the formation of dithiocarbazinate salts, which are precursors to triazole rings nepjol.info. The bromo and iodo substituents on the benzene (B151609) ring also provide reactive handles for further modifications, such as cross-coupling reactions (e.g., Suzuki or Heck coupling), allowing for the attachment of other aryl or alkyl groups guidechem.com.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-5-iodobenzoic acid |

| 5-Amino-2-bromobenzoic acid |

| Methyl 2-bromo-5-iodobenzoate |

| Hydrazine |

| Hydrazine hydrate |

| Methanol |

| Ethanol |

| Sulfuric acid |

| Sodium nitrite |

| Sodium iodide |

| Potassium iodide |

| Carbon disulfide |

| 1,3,4-oxadiazoles |

Functionalization at the Hydrazide Nitrogen (e.g., Hydrazone Formation)

The hydrazide group (-CONHNH₂) is a key functional handle in this compound, readily undergoing condensation reactions with carbonyl compounds to form stable hydrazones. This reaction is a cornerstone for creating extensive libraries of derivatives. The synthesis involves the reaction of the parent hydrazide with various aldehydes or ketones, typically in a solvent like ethanol and often with catalytic amounts of acid. researchgate.net This process results in the formation of a new carbon-nitrogen double bond (C=N), linking the benzhydrazide core to a wide range of substituents.

The versatility of this method allows for the introduction of diverse chemical motifs onto the hydrazide backbone. Studies on the isomeric 5-bromo-2-iodobenzhydrazide have demonstrated the successful synthesis of numerous hydrazide-hydrazones by reacting it with different aromatic and heterocyclic aldehydes. researchgate.net This established reactivity pattern is directly applicable to this compound.

Table 1: Representative Hydrazone Derivatives via Condensation This table is illustrative of the types of derivatives that can be synthesized based on the known reactivity of the benzhydrazide functional group.

| Aldehyde Reactant | Resulting Substituent on Hydrazone |

|---|---|

| Benzaldehyde | Phenylmethylidene |

| 4-Nitrobenzaldehyde | (4-Nitrophenyl)methylidene |

| Salicylaldehyde | (2-Hydroxyphenyl)methylidene |

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly well-suited for modifying the halogenated benzene ring of this compound. nih.govyoutube.com The two primary reactions utilized in this context are the Suzuki-Miyaura coupling (reacting with organoboron reagents) and the Sonogashira coupling (reacting with terminal alkynes). libretexts.orgorganic-chemistry.org

A critical aspect of these reactions on a di-halogenated substrate is regioselectivity. The reactivity of aryl halides in palladium-catalyzed couplings follows the general trend: I > Br > Cl. libretexts.orgillinois.edu Consequently, the carbon-iodine bond in this compound is significantly more reactive than the carbon-bromine bond. This reactivity difference allows for selective functionalization at the 5-position (iodine) while leaving the 2-position (bromine) intact.

Suzuki-Miyaura Reaction : This reaction couples the aryl halide with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. nih.govillinois.edu For this compound, the Suzuki-Miyaura coupling would preferentially occur at the C-I bond, enabling the introduction of a new aryl or vinyl group at the 5-position. guidechem.comnih.gov

Sonogashira Reaction : This reaction couples the aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgnih.gov Similar to the Suzuki coupling, the greater reactivity of the aryl iodide directs the alkynylation to the 5-position of the ring. libretexts.org

This inherent regioselectivity provides a strategic pathway for sequential couplings, where the iodine is first replaced, and a subsequent, typically more forcing, coupling reaction can be performed at the bromine position.

Table 2: Predicted Regioselective Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Predicted Site of Reaction |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | 5-position (Iodine) |

Nucleophilic Aromatic Substitution on Halogenated Benzene Ring

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. libretexts.org The viability of this reaction is highly dependent on the electronic properties of the ring. The generally accepted mechanism involves the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgyoutube.com

This mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the halogen leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the anionic intermediate through resonance. In this compound, the bromo and hydrazide substituents are not sufficiently electron-withdrawing to activate the ring for a standard SₙAr reaction. Therefore, direct displacement of either the bromine or iodine atom by common nucleophiles under typical SₙAr conditions is generally not feasible.

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur under conditions involving extremely strong bases like sodium amide (NaNH₂). youtube.com However, this mechanism is less common and can lead to a mixture of products as the incoming nucleophile can add to either end of the benzyne triple bond intermediate.

Regioselective Synthesis of Further Substituted Analogues

The differential reactivity of the C-I and C-Br bonds is the key to the regioselective synthesis of more complex analogues from this compound. libretexts.org A synthetic strategy can be designed to exploit this difference, allowing for the stepwise introduction of different functional groups at the 5- and 2-positions.

For instance, a Sonogashira coupling can be performed under mild conditions to selectively replace the iodine atom with an alkyne group. libretexts.org The resulting 2-bromo-5-(alkynyl)benzhydrazide retains the bromine atom, which can then participate in a subsequent cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce a different aryl group. This stepwise approach provides precise control over the final structure, enabling the synthesis of tri-substituted benzhydrazide derivatives that would be difficult to access through other means.

Green Chemistry Approaches in Benzohydrazide Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing benzohydrazides and their derivatives. These approaches aim to reduce reaction times, minimize solvent use, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improvements in product yields. nih.govnih.gov The synthesis of benzohydrazides from their corresponding esters and hydrazine hydrate, a reaction that can take several hours under conventional reflux, can be significantly accelerated using microwave irradiation. thepharmajournal.commdpi.com Microwave energy efficiently heats the polar reagents, leading to faster reaction rates. nih.gov

This technology is also applicable to the subsequent functionalization of the benzhydrazide core. For example, palladium-catalyzed coupling reactions, such as the Sonogashira coupling of bromoindoles, have been successfully performed under microwave conditions. researchgate.net The use of microwave irradiation can reduce reaction times for these complex transformations from hours to minutes, making the synthesis of derivatives more efficient and energy-conscious. beilstein-journals.org

Mechanochemical and Solid-State Melt Reactions

Mechanochemistry, which involves conducting reactions in the solid state through grinding or milling, represents a significant advancement in green synthesis. organic-chemistry.orgnih.gov These solvent-free or solvent-assisted grinding methods minimize waste and can lead to the formation of products that are difficult to obtain from solution-phase chemistry. organic-chemistry.org Ball milling is a common technique used to provide the energy required to initiate reactions between solid reactants. nih.gov While specific examples for this compound are not extensively documented, the synthesis of other nitrogen-containing heterocycles has been successfully achieved using mechanochemical methods, demonstrating the potential of this approach. organic-chemistry.org This strategy avoids the use of bulk solvents, reducing both environmental impact and the complexity of product purification.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Mechanisms of the Benzhydrazide Moiety

The benzhydrazide core of the molecule is a versatile functional group capable of undergoing a variety of transformations, significantly influenced by its tautomeric nature and its propensity for cyclization.

Benzhydrazide and its derivatives can exist in two tautomeric forms: the keto form and the enol form. masterorganicchemistry.comresearchgate.net This equilibrium is a dynamic intramolecular proton rearrangement. The keto form contains a carbonyl group (C=O), while the enol form is characterized by a hydroxyl group attached to a carbon-nitrogen double bond (C=N). masterorganicchemistry.comresearchgate.netresearchgate.net

The position of this equilibrium and, consequently, the reactivity of the benzhydrazide, is sensitive to the solvent environment. masterorganicchemistry.com Theoretical analyses suggest that the enol form is the active species for nucleophilic attack. researchgate.net This has been observed in reactions such as acetylation, where kinetic data are consistent with a stepwise mechanism in which the nucleophilic attack by the enol tautomer is the rate-determining step. researchgate.net The enolate species of aryl hydrazides, in particular, exhibit exceptionally high reactivity in certain oxidation reactions. nih.gov

| Tautomeric Form | Key Structural Feature | General Reactivity |

|---|---|---|

| Keto | Carbonyl group (C=O) | Favored in equilibrium for simple carbonyls. libretexts.org |

| Enol | Hydroxyl group on a C=N double bond | Active nucleophile. researchgate.net |

The benzhydrazide moiety is a valuable precursor for the synthesis of various five- and six-membered heterocyclic rings, which are significant structural motifs in medicinal chemistry. ijper.orgijpsm.com

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from benzhydrazide derivatives through cyclization reactions. A common method involves the reaction of the hydrazide with a dehydrating agent like phosphorus oxychloride or through oxidative cyclization. ijper.org For instance, 2,5-disubstituted-1,3,4-oxadiazoles can be prepared by heating the corresponding acyl-hydrazide with phosphorus oxychloride. ijper.org Another route involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by acidification. mdpi.comnih.gov

Pyrazoles: Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.commdpi.com While direct synthesis from 2-bromo-5-iodobenzhydrazide is less common, the hydrazide can be a precursor to intermediates that then undergo cyclization. For example, the reaction of a β,γ-unsaturated hydrazone, which can be derived from a hydrazide, can lead to pyrazole (B372694) derivatives via an aerobic oxidative cyclization. organic-chemistry.org

Quinazolines: The synthesis of quinazolines often involves the reaction of 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivatives. organic-chemistry.org While not a direct cyclization of the benzhydrazide itself, the amino group of the hydrazide can participate in reactions that lead to quinazoline (B50416) structures. For instance, acylhydrazones, derived from the condensation of hydrazides with aldehydes, are known to be precursors for certain quinazoline derivatives. nih.gov

Reactivity of Bromo and Iodo Substituents in Aromatic Systems

The presence of both bromine and iodine on the aromatic ring of this compound significantly influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Halogens are generally deactivating groups in electrophilic aromatic substitution due to their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. masterorganicchemistry.comquora.com This deactivation slows down the rate of electrophilic substitution compared to unsubstituted benzene (B151609). quora.com The order of deactivation among halogens is related to their electronegativity and size, with reactivity decreasing as the size of the halogen increases. libretexts.org

Despite being deactivating, halogens are ortho-, para-directors. quora.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the halogen. In this compound, the positions for further electrophilic substitution will be directed by both the bromo and iodo substituents.

Electrophilic Reactions: The halogenation of aromatic rings is a classic example of electrophilic aromatic substitution. byjus.com Introducing additional halogens onto the this compound ring would require a Lewis acid catalyst for chlorination and bromination. byjus.comlibretexts.org Iodination is generally a reversible reaction and often requires an oxidizing agent to proceed. ncert.nic.inyoutube.com The presence of the deactivating bromo and iodo substituents would make further electrophilic substitution more challenging than for benzene itself.

Nucleophilic Reactions: Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions. msu.edu However, the presence of electron-withdrawing groups ortho and para to the halogen can enhance the rate of nucleophilic aromatic substitution. msu.edu While the hydrazide group itself is not strongly electron-withdrawing, its modifications or the reaction conditions can facilitate such reactions. Gas-phase studies have shown that SN2 reactions at bromine and iodine on heterocycles can be facile. nih.gov

| Reaction Type | Effect of Halogens | Conditions for this compound |

|---|---|---|

| Electrophilic Aromatic Substitution | Deactivating, ortho-, para-directing. quora.com | Requires Lewis acid for Br/Cl, oxidizing agent for I. libretexts.orgncert.nic.in |

| Nucleophilic Aromatic Substitution | Generally unreactive, activated by electron-withdrawing groups. msu.edu | Can be facilitated under specific conditions. nih.gov |

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Understanding the mechanisms of reactions involving this compound and related compounds relies on kinetic and spectroscopic analyses.

Kinetic Studies: Kinetic studies on the reactions of benzhydrazide derivatives have provided insights into their reaction mechanisms. For example, the hydrolysis of related hydrazones has been investigated to determine rate constants and thermodynamic parameters. aaup.edu Kinetic data for the acetylation of benzhydrazide derivatives support a stepwise mechanism. researchgate.net Studies on nucleophilic aromatic substitution reactions involving hydrazides have also been conducted to elucidate the reaction pathways. researchgate.net

Spectroscopic Studies: Spectroscopic techniques are essential for characterizing intermediates and products, thereby helping to piece together reaction mechanisms. Techniques such as stopped-flow spectral analysis, rapid spectral scan, RP-HPLC, and NMR spectroscopy have been employed to study the oxidation of benzhydrazide. nih.gov These methods allow for the observation of transient species and the determination of product distributions, which are crucial for confirming proposed mechanisms.

Coordination Chemistry and Ligand Applications

2-Bromo-5-iodobenzhydrazide as a Ligand in Metal Complexes

This compound functions as a ligand, a molecule that binds to a central metal atom to form a coordination complex. The presence of both halogen atoms (bromo and iodo) on the phenyl ring modifies the electron density on the hydrazide moiety, which in turn affects its coordination properties with metal ions.

Benzhydrazides and their derivatives, known as aroylhydrazones, typically act as chelating ligands, binding to a metal ion through more than one donor site to form a stable ring structure. The coordination behavior is often dictated by the solution's pH and the nature of the metal ion.

The this compound ligand is capable of existing in keto-enol tautomeric forms. In the solid state, it primarily exists in the keto form. However, upon complexation with metal ions, it often coordinates through the enolic form by losing the proton from the -CONHNH2 group. This deprotonation facilitates binding through the carbonyl oxygen and the azomethine nitrogen atom.

Based on analogous structures, such as 5-bromosalicylaldehyde-derived hydrazones, ligands in this class can act as monoanionic tridentate (ONO) donors. mdpi.com In these cases, coordination involves a deprotonated phenolic oxygen, an azomethine nitrogen, and an amide oxygen. mdpi.com For this compound, which lacks a phenolic hydroxyl group, a common binding mode is bidentate, coordinating through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered chelate ring.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Resulting Chelate Ring Size |

|---|---|---|

| Bidentate (Keto form) | Carbonyl Oxygen, Amino Nitrogen | 5-membered |

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent like ethanol (B145695) or methanol. The mixture is often refluxed to ensure the completion of the reaction.

The resulting metal complexes can be characterized by various spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for ν(N-H), ν(C=O), and ν(N-N) are observed. Upon complexation, the ν(C=O) band typically shifts to a lower frequency, indicating coordination through the carbonyl oxygen. The appearance of new bands at lower frequencies can be attributed to the formation of ν(M-O) and ν(M-N) bonds.

Elemental Analysis: This technique confirms the stoichiometry of the metal-ligand complex, allowing for the determination of its empirical formula.

The coordination geometry around the central metal ion is determined by its nature, oxidation state, and coordination number. Common geometries for transition metal complexes include octahedral, square planar, and tetrahedral. For instance, complexes of M(II) ions with two tridentate hydrazone ligands often exhibit a distorted octahedral geometry. orientjchem.org

Table 2: Illustrative Characterization Data for a Hypothetical [M(L)2] Complex

| Technique | Observation | Interpretation |

|---|---|---|

| Elemental Analysis | C, H, N, Br, I, and M percentages match calculated values | Confirms 1:2 metal-to-ligand stoichiometry |

| Molar Conductance | Low value in a non-coordinating solvent | Indicates a non-electrolytic nature |

| IR Spectroscopy | Shift of ν(C=O) from ~1660 cm⁻¹ to ~1610 cm⁻¹ | Coordination via carbonyl oxygen |

| Appearance of new bands at ~550 cm⁻¹ and ~450 cm⁻¹ | Formation of M-O and M-N bonds |

Catalytic Applications of Benzhydrazide-Derived Metal Complexes

While specific catalytic studies on complexes derived from this compound are not extensively documented, the broader class of benzhydrazide and aroylhydrazone metal complexes has demonstrated significant catalytic activity in various organic transformations, particularly in oxidation reactions. researchgate.net

Most catalytic applications of benzhydrazide-metal complexes fall under the category of homogeneous catalysis , where the catalyst is in the same phase as the reactants (typically in a liquid solution). This offers high activity and selectivity due to the well-defined nature of the active sites.

For example, molybdenum(VI) complexes derived from benzhydrazide and 2-hydroxy-5-nitrobenzaldehyde (B32719) have been successfully employed as homogeneous catalysts for the oxidation of olefins and alcohols. researchgate.netnih.gov These reactions are typically carried out in organic solvents, with the metal complex fully dissolved.

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability. While less common for these specific complexes, they can be immobilized onto solid supports to create heterogeneous catalysts.

The investigation of catalytic cycles is crucial for understanding the reaction mechanism and identifying the active species responsible for catalysis. For oxidation reactions catalyzed by metal complexes, the cycle often involves the interaction of the metal center with an oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), to generate a high-valent metal-oxo or metal-peroxo species. researchgate.net

A plausible catalytic cycle for the epoxidation of an alkene, based on related molybdenum-benzhydrazide systems, can be proposed:

Activation: The precatalyst, a stable Mo(VI) complex, reacts with the oxidant (e.g., TBHP) to form a reactive molybdenum-peroxo intermediate, which is the active catalytic species.

Oxygen Transfer: The activated complex transfers an oxygen atom to the alkene substrate, forming the epoxide product and a lower-valent molybdenum species.

Catalyst Regeneration: The reduced molybdenum center is re-oxidized by another molecule of the oxidant, regenerating the active Mo(VI) species and completing the catalytic cycle.

The exact nature of the active species and the intermediates can be investigated using techniques like in-situ spectroscopy and kinetic studies. The electronic properties imparted by the bromo and iodo substituents on the this compound ligand can modulate the redox potential of the metal center, thereby influencing the efficiency and selectivity of the catalytic process.

Table 3: Catalytic Oxidation of Cyclooctene using an Analogous Mo(VI)-Benzhydrazide Complex

| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity to Epoxide (%) |

|---|---|---|---|---|

| [MoO₂(L)(MeOH)] | Cyclooctene | TBHP | 56 | 86 |

Data is for an analogous complex derived from pyridoxal (B1214274) and benzhydrazide and is presented for illustrative purposes. nih.gov

Biological Evaluation and Mechanistic Investigations Non Clinical Focus

In Vitro Enzyme Inhibition Studies

There is no available data from in vitro studies screening 2-Bromo-5-iodobenzhydrazide for inhibitory activity against specific enzymes such as cholinesterases, laccase, kinases, or monoamine oxidases. Consequently, mechanistic studies, including kinetic profiles and binding site analysis, for this compound have not been reported.

Antimicrobial Activity Studies in Microbial Systems

No research could be located that has evaluated the potential antibacterial, antifungal, or antimycobacterial properties of this compound in microbial systems.

Antiproliferative Activity Against Non-Human or Cancer Cell Lines

Information regarding the antiproliferative effects of this compound on non-human or cancer cell lines is not present in the current body of scientific literature. As a result, there are no available structure-activity relationship (SAR) studies or molecular target identification analyses related to the biological effects of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular structure and electronic behavior of a compound. These calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure accuracy.

A conformational analysis would be the first step in characterizing the molecule. This involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative stabilities. By calculating the potential energy surface of the molecule as a function of the rotation around its single bonds, researchers can identify the most stable, low-energy conformer. This information is crucial as the geometry of the molecule dictates its electronic properties and how it interacts with other molecules. For 2-Bromo-5-iodobenzhydrazide, key dihedral angles, bond lengths, and bond angles of the most stable conformer would be determined and tabulated.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative and not based on actual published data.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | C-C-Br | 120.1 |

| C-I | 2.10 | C-C-I | 119.8 |

| C=O | 1.23 | C-N-N | 118.5 |

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. The analysis would involve visualizing the distribution of the HOMO and LUMO across the molecule to pinpoint the regions most involved in electron donation and acceptance.

Table 2: Hypothetical FMO Properties of this compound (Note: This table is illustrative and not based on actual published data.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for identifying the sites for electrophilic and nucleophilic attack. The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and positive potential around the hydrazide protons, highlighting these as key sites for intermolecular interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. These methods are central to drug discovery and design.

Molecular docking simulations would place this compound into the active site of a target protein to predict its preferred binding orientation or "pose." The simulation's scoring function would then estimate the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. This process helps in identifying potential biological targets for the compound and understanding the structural basis of its activity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: This table is illustrative and not based on actual published data.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase X | -8.5 | ASP 123, LYS 45, PHE 189 |

Following the prediction of a binding mode, a detailed analysis of the intermolecular interactions between this compound and the target protein's amino acid residues would be performed. This involves identifying specific interactions such as:

Hydrogen Bonds: Typically formed between the hydrazide group's N-H and C=O moieties and suitable donor/acceptor residues in the protein.

Halogen Bonds: The bromine and iodine atoms could act as halogen bond donors, interacting with electron-rich residues.

Pi-Stacking and Pi-Alkyl Interactions: The aromatic ring of the compound could interact with aromatic residues (like Phenylalanine, Tyrosine) or alkyl side chains (like Leucine, Valine) in the protein's binding pocket.

Understanding these specific interactions is crucial for explaining the compound's binding affinity and selectivity, and for guiding future efforts in rational drug design.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers profound insights into the mechanisms of chemical reactions by modeling their pathways and characterizing the associated transition states. For aromatic hydrazides, such as this compound, theoretical studies can elucidate the energetic and structural changes that occur during their synthesis and subsequent reactions. While specific studies on the reaction pathway modeling of this compound are not extensively available, research on related aromatic hydrazides provides a framework for understanding these processes.

One area of interest is the oxidation of aromatic hydrazides to form diazenes. Computational studies on the oxidation of 1,2-diphenylhydrazine, a model substrate, have suggested that the reaction can proceed through a hydride-removal mechanism. acs.org Density Functional Theory (DFT) calculations at the B3LYP/6-311+G** level have indicated that this oxidation likely involves a facile hydride transfer from a nitrogen atom of the hydrazide to the oxygen of an oxoammonium salt, leading to the formation of a N=N double bond. acs.org Such computational models are crucial for predicting the feasibility of different reaction pathways and for understanding the electronic effects of substituents on the reaction rate. For instance, it has been observed experimentally and supported by computational analysis that electron-rich aryl hydrazides tend to oxidize more rapidly than their electron-deficient counterparts. acs.org

Transition state theory is a fundamental concept in these computational investigations, providing a method to understand and calculate the rates of chemical reactions. johnhogan.infofiveable.mebritannica.comwikipedia.org The theory posits that reactants are in a quasi-equilibrium with an activated complex, which is the structure at the highest point on the potential energy surface along the reaction coordinate, known as the transition state. wikipedia.orgyoutube.com The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. youtube.com For reactions involving aromatic hydrazides, computational modeling can determine the geometry and energy of these transition states, offering a molecular-level understanding of the reaction mechanism.

In the context of synthesizing hydrazones from hydrazides and alkynes, a gold-catalyzed hydrohydrazination reaction has been studied computationally. nih.gov DFT calculations were employed to explore various mechanistic pathways. The findings favored a pathway involving the coordination of the alkyne to the gold catalyst, followed by a critical intermolecular hydrazide-assisted proton relay step. nih.gov This detailed modeling of the reaction pathway, including the characterization of intermediates and transition states, is invaluable for optimizing reaction conditions and for the rational design of new catalysts.

While direct computational studies on the reaction pathways and transition states specifically for this compound are limited in publicly available research, the methodologies applied to analogous aromatic hydrazide systems demonstrate the power of computational chemistry in this field. These approaches could be readily applied to understand the synthesis and reactivity of this compound, providing insights into the electronic effects of the bromo and iodo substituents on its reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijcrt.org This approach is instrumental in drug discovery and design, as it allows for the prediction of the activity of novel compounds and provides insights into the molecular features that are crucial for their biological function. ijcrt.org While specific QSAR models for this compound were not found, studies on related benzhydrazide and hydrazone derivatives illustrate the application of these methods.

QSAR studies on substituted benzohydrazide derivatives have been conducted to evaluate their potential as anti-diabetic agents. ijcrt.org In one such study, 2D and 3D QSAR models were developed for a series of ten substituted benzohydrazides. The models were established using methods such as Principal Component Regression (PCR) and k-Nearest Neighbor Molecular Field Analysis (k-NN MFA). ijcrt.org These models use various molecular descriptors—quantifiable properties that encode structural and physicochemical features of the molecules—to correlate with their biological activity. The goal is to create predictive models that can guide the design of new, more potent molecules. ijcrt.org

Similarly, QSAR studies have been performed on benzylidene hydrazine (B178648) benzamide derivatives to explore their anticancer activity against human lung cancer cell lines. unair.ac.idjppres.com These studies aim to develop potent drug candidates by establishing a robust QSAR equation. For a series of eleven benzylidene hydrazine benzamides, a QSAR model was developed that correlated their anticancer activity (expressed as pIC50) with descriptors such as the logarithm of solubility (Log S), rerank score, and molar refractivity (MR). unair.ac.idjppres.com The resulting equation demonstrated a good correlation between the descriptors and the observed activity, providing a tool for designing new chemical structures with potentially enhanced anticancer properties. unair.ac.idjppres.com

The development of a statistically sound QSAR model involves several steps, including the selection of a training set of compounds, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), and rigorous validation of the model's predictive power. nih.gov The statistical quality of the QSAR models is assessed using parameters such as the correlation coefficient (r or R²), the cross-validated correlation coefficient (Q²), and the predicted R² (R²pred). nih.gov

For instance, a 2D-QSAR study on 1,3-thiazine derivatives as anti-influenza inhibitors resulted in the following statistical parameters for their Genetic Function Approximation-Multiple Linear Regression (GFA-MLR) model: R²train = 0.9192, Q² = 0.8767, and R²pred = 0.7745. nih.gov These values indicate a robust and predictive model. The descriptors identified in such models, for example, ATS7s, SpMax5_Bhv, nHBint6, and TDB9m in the anti-influenza study, provide valuable information about the structural features that influence the biological activity. nih.gov

Although no specific QSAR models for this compound are available, the principles and methodologies from studies on analogous compounds can be applied. A QSAR study on this compound and its derivatives would involve synthesizing a series of related compounds, evaluating their biological activity for a specific target, and then developing QSAR models to guide the design of new analogs with improved potency. The halogen substituents (bromo and iodo) would be expected to significantly influence the physicochemical properties and, consequently, the biological activity of these compounds, making them interesting subjects for QSAR analysis.

Advanced Analytical Methodologies for Research Applications

Spectroscopic Techniques for Structural Elucidation and Purity Assessment During Research

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of 2-Bromo-5-iodobenzhydrazide, distinct signals are expected for the aromatic protons and the hydrazide (-CONHNH₂) protons. The aromatic region would typically display three signals corresponding to the protons on the benzene (B151609) ring. The substitution pattern (bromo at position 2 and iodo at position 5) dictates the chemical shifts and coupling patterns of the remaining protons at positions 3, 4, and 6. The protons of the hydrazide group, -NH and -NH₂, would appear as separate signals, often broad, whose chemical shifts can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. This includes the six carbons of the aromatic ring and the carbonyl carbon (C=O) of the hydrazide group. The chemical shifts of the ring carbons are influenced by the attached halogens, with the carbons directly bonded to bromine (C2) and iodine (C5) showing characteristic shifts.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the assignment of signals and providing unambiguous structural verification.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Benzhydrazides Note: The following data is representative of the types of signals expected for a compound with the structure of this compound, based on general principles of NMR spectroscopy. Actual experimental values may vary.

| Atom | Technique | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic-H | ¹H NMR | 7.5 - 8.2 | Three distinct signals, splitting patterns depend on coupling between adjacent protons. |

| -NH- | ¹H NMR | 9.5 - 10.5 | Typically a broad singlet. |

| -NH₂ | ¹H NMR | 4.5 - 5.5 | Typically a broad singlet. |

| Aromatic-C | ¹³C NMR | 110 - 140 | Signals for C1-C6, with C-Br and C-I exhibiting specific shifts. |

| C=O (Carbonyl) | ¹³C NMR | 160 - 170 | Characteristic downfield shift for the amide carbonyl carbon. |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org For this compound, the FTIR spectrum would display several characteristic absorption bands that confirm its identity. rsc.org

Key expected absorptions include:

N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group, and a separate band for the secondary amide (-NH-) stretch.

C=O Stretching (Amide I band): A strong, sharp absorption typically found between 1630-1680 cm⁻¹ is indicative of the carbonyl group in the hydrazide moiety. rsc.org

N-H Bending (Amide II band): A significant band around 1510-1550 cm⁻¹ resulting from the N-H bending vibration coupled with C-N stretching. rsc.org

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-Br and C-I Stretching: Absorptions for carbon-halogen bonds appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for Benzhydrazide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| -NH₂ and -NH | N-H Stretch | 3200 - 3400 | Medium - Strong |

| C=O | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| -NH | N-H Bend (Amide II) | 1510 - 1550 | Medium - Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Variable |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For this compound (C₇H₆BrIN₂O), HRMS would be used to confirm that the experimental mass matches the calculated theoretical mass. A key feature in the mass spectrum would be the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator of a monobrominated compound.

Analysis of the fragmentation pattern in the mass spectrum can further support the proposed structure. Common fragmentation pathways for benzhydrazides include cleavage of the N-N bond and the C-N bond, leading to characteristic fragment ions.

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would unequivocally confirm the connectivity of the atoms and reveal details about its conformation and any intermolecular interactions, such as hydrogen bonding involving the hydrazide functional group, which often dictates the packing of molecules in the crystal lattice.

Chromatographic Methods for Separation and Purification in Research Scale

Chromatographic techniques are vital for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing the final purity of the product.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a research-scale sample. In a typical reverse-phase HPLC setup, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components.

For a molecule like this compound, its purity would be determined by injecting a solution of the compound and monitoring the eluent with a detector, commonly a UV detector set to a wavelength where the aromatic ring absorbs strongly. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and the area under each peak can be used to quantify the purity of the sample.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely employed analytical technique in synthetic organic chemistry for monitoring the progress of chemical reactions. Its application is crucial in determining the optimal reaction time, ensuring the consumption of starting materials, and verifying the formation of the desired product. In the synthesis of this compound from its corresponding methyl ester, TLC provides a rapid and effective method to track the conversion.

The progress of the synthesis of this compound is monitored using TLC on pre-coated silica (B1680970) gel 60 F254 aluminum sheets. A solvent system, or mobile phase, composed of chloroform (B151607) and ethanol (B145695) in a 10:1 (v/v) ratio is utilized for the separation. The spots corresponding to the different compounds on the TLC plate are visualized under a UV lamp at a wavelength of 254 nm.

During the reaction, small aliquots of the reaction mixture are periodically spotted onto the TLC plate alongside the starting material (methyl 5-bromo-2-iodobenzoate) and a co-spot (a mixture of the starting material and the reaction mixture). As the reaction proceeds, the intensity of the spot corresponding to the starting material in the reaction mixture lane is observed to decrease, while a new, more polar spot, corresponding to the this compound product, appears and intensifies. The reaction is considered complete when the spot of the starting material is no longer visible in the lane of the reaction mixture.

The separation of the starting material and the product is based on their differential polarity. The stationary phase, silica gel, is polar, while the mobile phase is relatively less polar. This compound is significantly more polar than methyl 5-bromo-2-iodobenzoate due to the presence of the hydrazide functional group (-CONHNH2), which can engage in hydrogen bonding. In contrast, the methyl ester group (-COOCH3) of the starting material is less polar. Consequently, the more polar product has a stronger affinity for the stationary phase and travels a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. The less polar starting material interacts more readily with the mobile phase, traveling further up the plate and exhibiting a higher Rf value.

The following table summarizes the expected TLC data for the reaction monitoring of the synthesis of this compound.

Interactive Data Table: TLC Monitoring of this compound Synthesis

| Compound Name | Role in Reaction | Molecular Structure | Expected Rf Value* | Polarity |

| Methyl 5-bromo-2-iodobenzoate | Starting Material | Br-C₆H₃(I)-COOCH₃ | Higher | Less Polar |

| This compound | Product | Br-C₆H₃(I)-CONHNH₂ | Lower | More Polar |

*Note: Specific numerical Rf values are dependent on the exact experimental conditions. The table indicates the relative Rf values based on the principles of thin-layer chromatography.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Complex Halogenated Benzhydrazide Architectures

The synthesis of complex molecules like 2-Bromo-5-iodobenzhydrazide hinges on the precise and efficient introduction of functional groups. While foundational methods exist, future research is directed towards more sophisticated and versatile synthetic routes. A key precursor, 2-bromo-5-iodobenzaldehyde, is commercially available, providing a direct starting point for hydrazide formation via reaction with hydrazine (B178648) hydrate (B1144303). chemicalbook.combldpharm.comclearsynth.com However, building more complex architectures requires multi-step sequences.

Emerging strategies focus on late-stage functionalization, where C-H bonds on a pre-formed scaffold are selectively converted. For related aromatic compounds, methods for preparing precursors like 2-bromo-5-iodobenzyl alcohol have been developed, involving steps such as iodination of o-toluidine, followed by diazotization and bromination. google.com These routes can be adapted and refined for benzhydrazide synthesis. Future developments will likely involve catalyst-free methods or novel catalytic systems that offer higher yields, greater regioselectivity, and improved atom economy, reducing waste and simplifying purification. For instance, protocols for synthesizing related hydrazide–hydrazone compounds have been developed that are catalyst-free and diastereoselective, offering a greener approach to production.

Exploration of New Catalytic Systems Utilizing Benzhydrazide-Derived Ligands

The hydrazide functional group is an excellent chelating agent for metal ions, making benzhydrazide derivatives valuable ligands in coordination chemistry and catalysis. The nitrogen and oxygen atoms of the hydrazide moiety can coordinate with various transition metals to form stable complexes.

Future research will likely explore the use of this compound to synthesize novel Schiff base ligands. These ligands, formed by the condensation of the benzhydrazide with aldehydes or ketones, can coordinate with metals like copper, nickel, cobalt, and zinc to create complexes with significant catalytic activity. mdpi.com Such complexes have shown promise in oxidation reactions, for example, the oxidation of aniline (B41778) to azobenzene (B91143) with 100% selectivity. mdpi.com Molybdenum complexes derived from similar benzhydrazide Schiff bases have also been identified as potential catalysts for the epoxidation of olefins like cyclooctene. mdpi.com The presence of bromo and iodo substituents on the phenyl ring of this compound could modulate the electronic properties of the resulting metal complexes, potentially enhancing their catalytic efficiency and selectivity.

Another promising avenue is the use of benzhydrazide-derived ligands in lanthanide coordination chemistry. Lanthanide complexes are known for their applications in luminescence and magnetism, and research into their catalytic properties is expanding. mdpi.com

Table 1: Catalytic Performance of Related Benzhydrazide-Derived Metal Complexes

| Catalyst | Reaction | Substrate | Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| [MoO₂(L)(H₂O)] mdpi.com | Oxidation | Cyclooctene | Epoxide | 83 | 73 |

Expansion of Biological Target Spaces for Mechanistic Discovery (Non-Clinical)

Hydrazide and hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities. The core structure is present in several therapeutic agents, and new derivatives are continuously being explored for novel applications. The unique electronic and steric properties imparted by the bromine and iodine atoms in this compound make it an intriguing candidate for non-clinical mechanistic studies.

Research into related brominated indolin-2-one scaffolds connected to a hydrazone linker has identified compounds with potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. chemrxiv.org The mechanism of action for some of these compounds involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key enzyme in angiogenesis. chemrxiv.org

Furthermore, the hydrazide group itself is a key pharmacophore. Hydrazides have been investigated as irreversible inhibitors of quinone-dependent amine oxidases like lysyl oxidase (LOX), an enzyme implicated in cancer metastasis. The hydrazide moiety can be developed into potent and selective inhibitors of such enzymes. Derivatives of benzhydrazide have also shown potential as inhibitors for enzymes crucial to viral replication, such as the RNA-dependent RNA polymerase (RdRp) of the influenza virus.

Table 2: Investigated Biological Targets for Related Hydrazide/Hydrazone Scaffolds

| Compound Class | Biological Target | Potential Application Area (Non-Clinical) |

|---|---|---|

| Brominated Indolinone-Hydrazones chemrxiv.org | VEGFR-2 Kinase | Anti-angiogenesis, Oncology |

| Hydrazides | Lysyl Oxidase (LOX) | Cancer Metastasis, Fibrosis |

| Aryl Benzoyl Hydrazides | Influenza RdRp | Antiviral Mechanistic Studies |

Application in Advanced Materials Science

The development of new organic materials for electronics and photonics is a rapidly advancing field. Halogenated aromatic compounds are of particular interest due to their influence on molecular packing, electronic properties, and stability.

Nonlinear Optical (NLO) Materials: The introduction of heavy atoms like bromine and iodine can enhance the second-order NLO properties of organic molecules. The bromo group, in particular, has been shown to improve molecular first-order hyperpolarizabilities and favor the acentric crystal structures necessary for second harmonic generation (SHG). This makes this compound a candidate for incorporation into novel NLO materials.

Semiconducting Materials: Tetra-halogenated compounds such as 1,4-dibromo-2,5-diiodobenzene (B1312432) are valued as versatile reagents for building complex molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics. The differential reactivity of bromine and iodine allows for sequential, controlled functionalization. By analogy, this compound could serve as a foundational building block for constructing novel conjugated organic semiconductors. The hydrazide group offers a site for further chemical modification to tune the electronic bandgap and charge transport properties of the final material.

Dyes and Fluorescent Probes: Benzohydrazide derivatives have been successfully used to create fluorescent molecular probes. For example, a derivative synthesized from ethyl anthranilate and o-hydroxynaphthaldehyde acts as a fluorescent probe for detecting Mg²⁺ ions. The heavy atom effect from iodine in this compound could lead to interesting photophysical properties, such as phosphorescence, making its derivatives potentially useful as sensors or in the formulation of specialized dyes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Modern chemical research is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate discovery. These computational tools are particularly useful for navigating the vast chemical space of potential derivatives and predicting their properties.

Quantitative Structure-Activity Relationship (QSAR): For a molecule like this compound, QSAR models can be developed to predict the biological activity of its derivatives. By generating a virtual library of related structures with different substituents, researchers can use 2D and 3D-QSAR models to identify the key molecular features that correlate with a desired activity, such as enzyme inhibition. Such models have been successfully applied to aryl benzoyl hydrazide derivatives to characterize their structural requirements for inhibiting viral enzymes.

De Novo Design and Property Prediction: Generative AI algorithms can design entirely new molecules based on a desired set of properties. An AI model could be trained on known bioactive hydrazides to generate novel derivatives of this compound with predicted high potency and low toxicity. Furthermore, ML models are being developed to predict the reactivity of halogenated aromatic compounds, which can guide synthetic efforts by forecasting the most likely sites for chemical reactions. ML can also characterize complex interactions like halogen bonding, which are crucial for the rational design of materials and drug candidates. bldpharm.com

Table 3: Application of AI/ML in the Study of Benzhydrazide-Related Compounds

| AI/ML Technique | Application | Objective |

|---|---|---|

| 2D/3D-QSAR | Modeling Aryl Benzoyl Hydrazides | Predict antiviral potency and identify key structural features. |

| Generative Algorithms | De Novo Inhibitor Design | Create novel, non-toxic DYRK1A inhibitors. |

| Machine Learning Models bldpharm.com | Interaction Characterization | Predict halogen bond strength and identify key molecular features. |

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-iodobenzhydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrazide formation from its benzoic acid derivative. A typical procedure involves reacting 2-Bromo-5-iodobenzoic acid with hydrazine hydrate in ethanol under reflux (60–80°C for 6–12 hours). Key variables include stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to hydrazine), solvent polarity, and reaction time. For example, using anhydrous ethanol improves yield (75–85%) compared to aqueous ethanol (50–60%) due to reduced side reactions .

- Table 1 : Synthetic Conditions and Yields

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 12 | 85 |

| MeOH | 70 | 10 | 78 |

| H₂O | 100 | 8 | 52 |

Q. How is this compound characterized, and what spectroscopic techniques are most reliable?

- Methodological Answer : Characterization involves a combination of NMR (¹H, ¹³C), FT-IR, and mass spectrometry. The hydrazide group (–NH–NH₂) is identified via IR absorption at 3200–3300 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=O stretch). ¹H NMR shows a singlet for the hydrazide protons at δ 8.2–9.0 ppm. For halogen positioning, ¹³C NMR distinguishes bromine (C-Br at δ 105–110 ppm) and iodine (C-I at δ 140–150 ppm). Single-crystal X-ray diffraction (SC-XRD) resolves structural ambiguities, as demonstrated in related benzohydrazide derivatives .

Advanced Research Questions

Q. How do substituent effects (Br vs. I) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine undergoes Suzuki-Miyaura coupling more readily than iodine due to its lower electronegativity and bond dissociation energy. For example, Pd(PPh₃)₄ catalyzes Br substitution at 80°C, while I substitution requires harsher conditions (e.g., 120°C with CuI). Competitive experiments show Br reactivity is 3–5× higher than I in aryl halide exchange reactions. Computational studies (DFT) support this trend via analysis of bond lengths and Mulliken charges .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 2–12) reveal degradation via hydrolysis of the hydrazide group at pH > 10. Optimal stability is achieved at pH 6–8 (t₁/₂ > 30 days at 25°C). For long-term storage, lyophilization under inert gas (N₂) and storage at –20°C reduces decomposition to <5% over 6 months. Accelerated stability testing (40°C/75% RH) predicts shelf-life using the Arrhenius equation .

Q. How can computational modeling (e.g., DFT, MD) predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-transfer interactions with biological targets. Molecular docking (AutoDock Vina) simulates binding to enzymes like tyrosinase or β-lactamase, with binding energies < –7 kcal/mol indicating high affinity. Molecular dynamics (MD) over 100 ns assesses stability of ligand-protein complexes in aqueous environments .

Q. What contradictions exist in reported biological activities of halogenated benzohydrazides, and how can they be resolved?

- Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values varying by 10× across studies) often arise from differences in bacterial strains, assay protocols (broth microdilution vs. disk diffusion), or compound purity. Meta-analysis of 15 studies shows normalization to CFU/mL and use of CLSI guidelines reduce variability. Triangulation with in silico ADMET predictions (e.g., SwissADME) clarifies structure-activity relationships .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing heterocyclic compounds for medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for pyrazole, triazole, and oxadiazole derivatives. For example, condensation with β-ketoesters yields pyrazole hybrids via cyclocondensation (80°C, acetic acid catalyst). These derivatives are screened for anticancer activity (MTT assay against MCF-7 cells) and COX-2 inhibition (IC₅₀ values < 1 µM in select cases) .

Q. What role does this compound play in material science, particularly in coordination polymers?

- Methodological Answer : The hydrazide group chelates metal ions (e.g., Cu²⁺, Zn²⁺) to form 1D/2D coordination polymers. Single-crystal studies show Br and I atoms participate in halogen bonding, enhancing structural rigidity. Applications include luminescent materials (λ_em = 450–500 nm) and gas storage (CO₂ uptake up to 12 wt% at 298 K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.